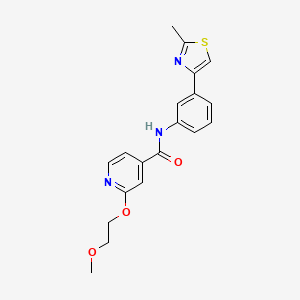

2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key signaling protein that regulates cell survival, growth, and metabolism. Inhibition of AKT has potential therapeutic applications in cancer, diabetes, and other diseases.

Scientific Research Applications

Carrier-Mediated Uptake of Novel Small-Molecule Survivin Suppressants

A study on YM155 monobromide, a novel small-molecule survivin suppressant, revealed its potent antitumor activity and carrier-mediated uptake into cancer cells. This compound demonstrates significant potential in targeting survivin for cancer therapy, showcasing the importance of understanding specific carrier mechanisms for drug delivery and efficacy (Minematsu et al., 2009).

Fluorescence Bioimaging Applications

Research on squaraine derivatives highlighted their significant potential for fluorescence bioimaging applications. These compounds exhibit high two-photon absorption (2PA) cross sections, making them excellent candidates for deep tissue imaging and other bioimaging applications, illustrating the versatility of chemically engineered compounds for advanced imaging techniques (Chang et al., 2019).

Novel Synthesis Methods for Functionalized Compounds

The development of new synthetic methods for functionalized compounds, such as the facile access to highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives, showcases the innovation in creating materials with specific properties for potential applications in nanotechnology and materials science (Ghodbane et al., 2012).

properties

IUPAC Name |

2-(2-methoxyethoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-21-17(12-26-13)14-4-3-5-16(10-14)22-19(23)15-6-7-20-18(11-15)25-9-8-24-2/h3-7,10-12H,8-9H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTFGQVYVDIWSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

amino}acetamide](/img/structure/B2375812.png)

![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)